N-cyclohexyl-2-propoxybenzamide
Description
N-Cyclohexyl-2-propoxybenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the nitrogen atom of the benzamide core and a propoxy (-OCH₂CH₂CH₃) substituent at the ortho position of the benzene ring.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-propoxybenzamide |
InChI |
InChI=1S/C16H23NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) |
InChI Key |
RUMHUBMRTOBWSD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2CCCCC2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares N-cyclohexyl-2-propoxybenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and functional roles:
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